6,7-Epoxy docetaxel

Descripción

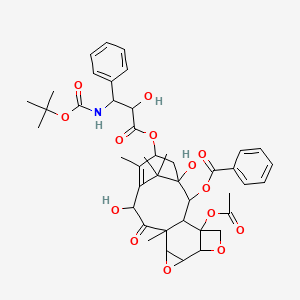

Structure

2D Structure

Propiedades

IUPAC Name |

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMIGTNUBJPFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure: A Technical Guide to the Elucidation of 6,7-Epoxy Docetaxel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 6,7-Epoxy docetaxel, a potential impurity and degradation product of the widely used anticancer drug, docetaxel. This document outlines the typical experimental workflow, from isolation to spectroscopic analysis, and presents plausible data consistent with the proposed structure.

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is susceptible to degradation under various stress conditions, leading to the formation of impurities. The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of docetaxel drug products. One such potential impurity is this compound, formed through the epoxidation of the C6-C7 double bond of the baccatin III core structure. This guide details the analytical techniques and data interpretation necessary to unequivocally confirm its structure.

Experimental Protocols

The structural elucidation of this compound involves its isolation from a stressed sample of docetaxel, followed by analysis using high-resolution mass spectrometry and a suite of nuclear magnetic resonance spectroscopy experiments.

Generation and Isolation of this compound

Objective: To generate and isolate this compound from a forced degradation study of docetaxel.

Methodology:

-

Forced Degradation: A solution of docetaxel (1 mg/mL in acetonitrile/water 50:50 v/v) is subjected to oxidative stress by adding 3% hydrogen peroxide. The mixture is stirred at room temperature for 24 hours.

-

Reaction Quenching: The reaction is quenched by the addition of a sodium sulfite solution.

-

Isolation: The resulting mixture is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is employed to separate the degradation products. Fractions corresponding to the peak of interest are collected.

-

Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC.

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and elemental composition of the isolated impurity.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The isolated compound is dissolved in methanol at a concentration of approximately 10 µg/mL.

-

Analysis Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 100-1500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Energy (for MS/MS): Ramped from 10-40 eV

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and stereochemistry of the isolated impurity.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is used.

-

Sample Preparation: Approximately 5-10 mg of the isolated compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments: A series of 1D and 2D NMR experiments are performed:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY)

-

Data Presentation and Interpretation

Mass Spectrometry Data

The high-resolution mass spectrometry data provides the initial confirmation of the formation of an epoxy derivative of docetaxel.

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₄₃H₅₁NO₁₄ | Consistent with the addition of one oxygen atom to docetaxel (C₄₃H₅₃NO₁₄). |

| Exact Mass (M+H)⁺ | 824.3281 | Corresponds to the calculated exact mass of protonated this compound. |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

NMR Spectroscopy Data

The NMR data provides the definitive evidence for the location of the epoxide and the overall structure of the molecule. The key diagnostic signals are the changes in the chemical shifts of the protons and carbons around the C6-C7 region compared to docetaxel.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 5 | ~ 4.9 | ~ 83 | H-5 to C-4, C-6, C-7 |

| 6 | ~ 3.1 (d, J = 4.5 Hz) | ~ 65 | H-6 to C-5, C-7, C-8 |

| 7 | ~ 3.5 (d, J = 4.5 Hz) | ~ 68 | H-7 to C-5, C-6, C-8 |

| 10 | ~ 5.2 | ~ 75 | H-10 to C-8, C-9, C-11 |

Table 2: Hypothetical ¹H and ¹³C NMR Data for the Core Region of this compound in CDCl₃.

The disappearance of the vinylic proton signals for H-6 and H-7, which are present in the spectrum of docetaxel, and the appearance of two new coupled doublets at approximately 3.1 and 3.5 ppm are indicative of the formation of the epoxide ring. The coupling constant of around 4.5 Hz between H-6 and H-7 is characteristic of a cis-epoxide. Further confirmation is obtained from 2D NMR experiments, such as HMBC, which would show correlations between the protons on the epoxide ring and the neighboring carbons.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the elucidation of this compound.

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques and derived structural information.

Conclusion

The chemical structure elucidation of this compound, a potential impurity of docetaxel, is a critical step in ensuring drug quality and safety. A combination of forced degradation studies for its generation, followed by isolation using preparative HPLC, and subsequent analysis by high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments, allows for its unambiguous identification. The presented methodologies and hypothetical data serve as a guide for researchers and scientists involved in the analysis of pharmaceutical compounds and their related substances. This systematic approach is essential for the robust characterization of any new chemical entity encountered during drug development and manufacturing.

Preliminary Cytotoxicity Screening of 6,7-Epoxy Docetaxel: A Technical Guide

Introduction

This technical guide outlines a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 6,7-Epoxy docetaxel, a novel derivative of the widely used chemotherapeutic agent, docetaxel. In the absence of publicly available cytotoxicity data for this specific analogue, this document provides a robust, evidence-based approach derived from established protocols for docetaxel and other taxanes. The methodologies and data presentation formats detailed herein are intended to guide researchers, scientists, and drug development professionals in the initial assessment of the cytotoxic potential of this compound against various cancer cell lines.

The primary mechanism of action for docetaxel involves the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1] It is hypothesized that this compound may exhibit a similar mechanism, and the proposed screening strategy is designed to elucidate its potency and differential effects across a panel of cancer cell types.

Data Presentation: Illustrative Cytotoxicity Profile

A critical step in preliminary screening is the determination of the half-maximal inhibitory concentration (IC50) of the compound in various cell lines. The following table presents a hypothetical summary of IC50 values for this compound, illustrating how such data should be structured for clear comparison. These values are based on typical ranges observed for docetaxel in the scientific literature.

| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (nM) for this compound |

| MCF-7 | Breast Cancer | 48 | 8.5 |

| MDA-MB-231 | Breast Cancer | 48 | 12.2 |

| A549 | Lung Cancer | 72 | 15.7 |

| PC-3 | Prostate Cancer | 72 | 9.8 |

| OVCAR-3 | Ovarian Cancer | 48 | 6.4 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful cytotoxicity screening campaign. The following sections describe standard methodologies for key in vitro assays.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for taxane testing include those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), prostate (e.g., LNCaP, PC-3), and ovarian (e.g., OVCAR-3, SKOV-3) cancers.[2] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

-

Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Drug Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the drug-containing medium is added to each well. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest drug concentration.

-

Incubation: The plates are incubated with the compound for a predetermined period, typically 24, 48, or 72 hours.[4]

-

MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Drug Treatment: Follow the same procedure as described for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing and Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

-

Washing and Solubilization: The unbound SRB is removed by washing the plates five times with 1% acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated, and the IC50 value is determined.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the presumed mechanism of action provide a clear visual representation of the scientific process and underlying biological principles.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Presumed mechanism of action for this compound.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Biomarkers for Sensitivity to Docetaxel and Paclitaxel in Human Tumor Cell Lines In Vitro | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 3. Cytotoxicity Induced by Docetaxel in Human Oral Squamous Cell Carcinoma Cell Lines | In Vivo [iv.iiarjournals.org]

- 4. Enhanced Cytotoxic Activity of Docetaxel-Loaded Silk Fibroin Nanoparticles against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Solubility and Stability of Docetaxel and its Related Substances: A Technical Guide

Disclaimer: This technical guide addresses the in vitro solubility and stability of docetaxel. Extensive searches of scientific literature and patent databases did not yield specific information regarding the solubility and stability of 6,7-Epoxy docetaxel . Therefore, this document focuses on the well-characterized parent compound, docetaxel, and its known degradation products. The methodologies and data presented herein provide a crucial framework for researchers, scientists, and drug development professionals working with docetaxel and its related compounds.

Introduction to Docetaxel

Docetaxel is a semi-synthetic taxane analogue derived from the needles of the European yew tree, Taxus baccata. It is a potent antineoplastic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to the inhibition of cell division and induction of apoptosis.

The poor aqueous solubility of docetaxel presents a significant formulation challenge. Consequently, understanding its solubility in various solvent systems is critical for the development of effective drug delivery systems. Furthermore, docetaxel is susceptible to degradation under various stress conditions, which can impact its efficacy and safety. A thorough understanding of its stability profile and degradation pathways is essential for ensuring product quality and shelf-life.

In Vitro Solubility of Docetaxel

The solubility of docetaxel has been evaluated in a range of solvents and solvent systems. The following table summarizes the available quantitative data.

| Solvent System | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (123.78 mM) | [1] |

| Ethanol | 100 mg/mL (123.78 mM) | [1] |

| Acetone | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Methylene Chloride | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Methanol:Acetonitrile:Water (44:26:30 v/v/v) | Miscible (as a mobile phase component) | [3] |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of docetaxel in a specific solvent.

Materials:

-

Docetaxel powder

-

Selected solvent

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of docetaxel powder to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to sediment the undissolved solid.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of docetaxel.

-

The solubility is reported as the concentration of docetaxel in the saturated solution (e.g., in mg/mL or mM).

In Vitro Stability of Docetaxel and its Degradation Pathways

Docetaxel is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Known Degradation Products of Docetaxel

The primary degradation pathway for docetaxel reported in the literature is epimerization at the C-7 position.

| Degradation Product | Formation Conditions | Reference(s) |

| 7-Epi-docetaxel | Acidic, basic, and thermal stress | [4][5] |

| Other impurities | Oxidative stress (e.g., with H₂O₂ or KMnO₄), photolytic stress | [6] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance to identify its likely degradation products and to develop and validate a stability-indicating analytical method.

Objective: To investigate the degradation profile of docetaxel under various stress conditions.

Materials:

-

Docetaxel

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Degradation: Dissolve docetaxel in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60°C) for a specific duration. Neutralize the solution before analysis.

-

Basic Degradation: Dissolve docetaxel in a suitable solvent and add NaOH solution. Keep the solution at room temperature or heat for a specific duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve docetaxel in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature for a specific duration.

-

Thermal Degradation: Expose a solid sample of docetaxel to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid or solution sample of docetaxel to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[7]

Degradation Pathway of Docetaxel

The most commonly reported degradation pathway for docetaxel is the epimerization at the C-7 position, leading to the formation of 7-epi-docetaxel. This reaction is reversible and can occur under both acidic and basic conditions.

Conclusion

This technical guide provides an overview of the in vitro solubility and stability of docetaxel. While specific data for this compound is not publicly available, the information on the parent compound, docetaxel, offers a valuable resource for researchers. The provided experimental protocols for solubility determination and forced degradation studies serve as a practical guide for the physicochemical characterization of docetaxel and its related substances. A thorough understanding of these properties is paramount for the successful development of stable and effective docetaxel formulations. Further research is warranted to identify and characterize other potential degradation products of docetaxel, which may include epoxide derivatives, to ensure the comprehensive quality control of docetaxel-based drug products.

References

- 1. mdpi.com [mdpi.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. FDA Approves New Taxotere (docetaxel) Injection Concentrate Formulation - BioSpace [biospace.com]

- 6. patents.justia.com [patents.justia.com]

- 7. cphi-online.com [cphi-online.com]

The Discovery and Profile of 6,7-Epoxide Derivatives of Taxanes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of taxanes, exemplified by the potent anticancer agents paclitaxel and docetaxel, has been the subject of extensive medicinal chemistry efforts to enhance their therapeutic index. A key area of investigation has been the modification of the taxane core to improve efficacy, overcome drug resistance, and reduce toxicity. This technical guide delves into the specific discovery and characterization of 6,7-epoxide derivatives of taxanes. While direct and extensive research on 6,7-epoxide derivatives as standalone therapeutic agents is limited in publicly available literature, their synthesis as key intermediates in the total synthesis of paclitaxel provides crucial insights into their chemistry. This document outlines the synthetic approaches to creating the 6,7-epoxide moiety, compiles available (though limited) biological data, and discusses the potential implications of this structural modification on the mechanism of action, particularly in the context of multidrug resistance.

Introduction: The Rationale for Taxane Analogs

Paclitaxel and its semi-synthetic analog docetaxel are cornerstones of chemotherapy, exerting their cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Despite their clinical success, their utility can be hampered by poor solubility, significant side effects, and the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports taxanes out of cancer cells, reducing their intracellular concentration and efficacy.

The development of novel taxane derivatives aims to address these limitations. Modifications at various positions of the taxane ring have been explored to create analogs with improved pharmacological properties. The introduction of an epoxide ring, a reactive functional group, at the 6,7-position of the taxane core represents a compelling, albeit less explored, strategy to potentially alter the molecule's interaction with microtubules, its susceptibility to P-gp-mediated efflux, and its overall cytotoxic profile.

Synthesis of 6,7-Epoxide Derivatives of Taxanes

The creation of a 6,7-epoxide on the taxane ring is a challenging synthetic step, primarily undertaken as part of complex total synthesis routes to paclitaxel. The following provides a generalized experimental protocol based on synthetic strategies for related epoxidations on the taxane core.

Experimental Protocol: Epoxidation of the Taxane C6-C7 Double Bond

Objective: To introduce an epoxide across the C6-C7 olefin of a taxane precursor.

Materials:

-

Taxane precursor with a C6-C7 double bond

-

Dimethyldioxirane (DMDO) in acetone

-

Phosphate buffer

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

The taxane precursor is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of dimethyldioxirane (DMDO) in acetone is added dropwise to the stirred solution of the taxane precursor. The reaction is monitored by thin-layer chromatography (TLC).

-

Phosphate buffer may be added to maintain a neutral pH and prevent undesired side reactions.

-

Upon completion of the reaction, the mixture is quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6,7-epoxide taxane derivative.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized for each specific taxane precursor.

Biological Activity and Data Presentation

Due to the lack of specific quantitative data for 6,7-epoxide derivatives, a comparative data table cannot be constructed at this time. Future research is needed to isolate these compounds and evaluate their cytotoxic and anti-MDR activities.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of taxanes is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is hypothesized that 6,7-epoxide derivatives would follow a similar signaling pathway.

Proposed Signaling Pathway for Taxane-Induced Apoptosis

The following diagram illustrates the generally accepted signaling cascade initiated by taxane binding to microtubules.

Foundational Research on Epoxy-Taxane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding epoxy-taxane compounds. It covers their synthesis, mechanism of action, structure-activity relationships, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Synthesis of Epoxy-Taxane Compounds

The synthesis of taxanes is a complex challenge in organic chemistry. The "two-phase" synthetic approach provides a conceptual framework for constructing these intricate molecules, dividing the process into a "cyclase phase" for building the carbon skeleton and an "oxidase phase" for introducing oxygen functionalities. The formation of epoxy-taxanes is a key transformation within the oxidase phase.

A crucial step in the synthesis of certain taxane analogs is the epoxidation of taxadiene. Studies have shown that taxa-4(5),11(12)-diene can be epoxidized in a regio- and diastereoselective manner to yield taxadiene-4(5)-epoxide. This epoxide can then be rearranged to form taxa-4(20),11(12)-dien-5α-ol, a key intermediate in the biosynthesis of Taxol.

Key Experimental Protocols

Epoxidation of Taxa-4(5),11(12)-diene using DMDO:

-

Reactants: Taxa-4(5),11(12)-diene and dimethyldioxirane (DMDO).

-

Solvent: Acetone.

-

Procedure: A solution of taxadiene in acetone is treated with a solution of DMDO in acetone. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity.

-

Work-up: The reaction mixture is concentrated under reduced pressure, and the residue is purified by chromatography on silica gel.

-

Yield: This process can produce taxadiene-4(5)-epoxide as a single diastereoisomer. The subsequent rearrangement to taxa-4(20),11(12)-dien-5α-ol can be achieved in approximately 60% yield over the two steps.

Vanadium-Catalyzed Epoxidation:

-

Catalyst: A vanadium-based catalyst.

-

Oxidant: An appropriate oxygen source.

-

Procedure: This method has been employed for the installation of a carbon-oxygen bond at the C5 position of a taxane intermediate. The reaction is followed by treatment with sodium hydroxide in DMSO at elevated temperatures (140 °C).

Chemo- and Stereoselective Oxidation with DMDO:

-

Substrate: A complex taxane intermediate.

-

Reagent: Dimethyldioxirane (DMDO).

-

Outcome: This method has been used to deliver an epoxy-triol as a single diastereomer in a 49% yield on a gram scale. The stereoselectivity of the epoxidation of the Δ5,6-olefin is guided by the C-19 methyl group.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of taxanes is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, taxanes disrupt their dynamic instability, leading to mitotic arrest and ultimately, apoptosis (programmed cell death). However, the cellular response to taxanes is multifaceted, involving a complex interplay of various signaling pathways.

Taxane-Induced Apoptosis

Taxane-induced apoptosis is a critical component of their anticancer activity. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in taxane-induced apoptosis include the tumor suppressor protein p53 and the Bcl-2 family of proteins.

In response to cellular stress, such as that induced by taxanes, p53 can be activated. Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Diagram: Taxane-Induced Apoptosis Signaling Pathway

Caption: Taxane-induced apoptosis pathway.

MEK/ERK Pathway in Taxane Resistance

The Raf/MEK/ERK signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a common feature in many cancers and can contribute to resistance to chemotherapy, including taxanes.

In some cancer cells, the MEK/ERK pathway can promote the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, thereby counteracting the pro-apoptotic effects of taxanes. Furthermore, this pathway can be involved in the upregulation of drug efflux pumps that actively remove taxanes from the cell, reducing their intracellular concentration and efficacy. Therefore, targeting the MEK/ERK pathway in combination with taxane therapy is being explored as a strategy to overcome drug resistance.

Diagram: Role of MEK/ERK Pathway in Taxane Resistance

Caption: MEK/ERK pathway and taxane resistance.

Inhibition of Androgen Receptor Signaling

In prostate cancer, taxanes have been shown to inhibit the signaling of the androgen receptor (AR), a key driver of prostate cancer growth and survival. Taxanes can disrupt the microtubule-dependent trafficking of the AR to the nucleus, thereby preventing it from activating the transcription of its target genes. This inhibitory effect on AR signaling represents an additional mechanism of action for taxanes in the context of prostate cancer.

Diagram: Taxane Inhibition of Androgen Receptor Signaling

Caption: Taxane inhibition of AR signaling.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of taxanes is highly dependent on their molecular structure. The C-13 side chain and the taxane ring system are both considered essential for their microtubule-stabilizing and cytotoxic effects. Modifications to various positions on the taxane core can significantly impact their potency and pharmacological properties. The introduction of an epoxide group can alter the molecule's conformation, polarity, and reactivity, thereby influencing its interaction with β-tubulin and other biological targets.

Cytotoxicity of Taxane Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of paclitaxel (Taxol) and docetaxel against a panel of human ovarian cancer cell lines. This data provides a baseline for comparing the potency of novel epoxy-taxane derivatives.

| Cell Line | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |

| CAOV-3 | 0.7 - 1.8 | 0.8 - 1.7 |

| OVCAR-3 | 0.7 - 1.8 | 0.8 - 1.7 |

| SKOV-3 | 0.7 - 1.8 | 0.8 - 1.7 |

| ES-2 | 0.7 - 1.8 | 0.8 - 1.7 |

| OV-90 | 0.7 - 1.8 | 0.8 - 1.7 |

| TOV-112D | 0.7 - 1.8 | 0.8 - 1.7 |

| TOV-21G | 0.7 - 1.8 | 0.8 - 1.7 |

Data is presented as a range based on multiple experiments.[1]

Conclusion

Epoxy-taxane compounds represent a promising area of research within the broader field of taxane-based anticancer drug discovery. A thorough understanding of their synthesis, multifaceted mechanisms of action, and structure-activity relationships is essential for the rational design of new and more effective therapeutic agents. The continued exploration of the intricate signaling pathways modulated by these compounds will undoubtedly uncover new opportunities for targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of 6,7-Epoxy Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a potent, second-generation taxane chemotherapeutic agent widely used in the treatment of various solid tumors, including breast, prostate, and non-small-cell lung cancers.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptotic cell death.[3][4] 6,7-Epoxy docetaxel is a derivative of docetaxel. As with the development of any new chemical entity, a thorough in vitro characterization is essential to determine its biological activity, potency, and mechanism of action.

These application notes provide a comprehensive guide for the development of in vitro assays to characterize this compound. The protocols outlined below are based on established methodologies for docetaxel and other taxane compounds and are intended to serve as a foundational framework for researchers.

Principle of In Vitro Assays for Taxane Derivatives

The in vitro evaluation of novel taxane derivatives like this compound primarily focuses on assessing their cytotoxic and anti-proliferative effects on cancer cell lines. Key parameters to be investigated include:

-

Cytotoxicity: The ability of the compound to kill cancer cells.

-

Cell Proliferation: The effect of the compound on the growth and division of cancer cells.

-

Mechanism of Action: The biochemical and molecular pathways through which the compound exerts its effects, such as induction of apoptosis and cell cycle arrest.

A panel of cancer cell lines, representing different tumor types, should be used to determine the spectrum of activity and potential for selective toxicity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Docetaxel (as a positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and docetaxel in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with medium and DMSO as vehicle controls.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Reagents:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[6]

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials and Reagents:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound and Docetaxel in Various Cancer Cell Lines

| Cell Line | Tumor Type | This compound IC50 (nM) | Docetaxel IC50 (nM) |

| MCF-7 | Breast Cancer | [Insert experimental value] | [Insert experimental value] |

| PC-3 | Prostate Cancer | [Insert experimental value] | [Insert experimental value] |

| A549 | Lung Cancer | [Insert experimental value] | [Insert experimental value] |

| HCT116 | Colon Cancer | [Insert experimental value] | [Insert experimental value] |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (nM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Vehicle Control | - | [Insert experimental value] | [Insert experimental value] |

| This compound | [IC50/2] | [Insert experimental value] | [Insert experimental value] |

| This compound | [IC50] | [Insert experimental value] | [Insert experimental value] |

| This compound | [2xIC50] | [Insert experimental value] | [Insert experimental value] |

Table 3: Cell Cycle Arrest Induced by this compound in MCF-7 Cells

| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| This compound | [IC50/2] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| This compound | [IC50] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| This compound | [2xIC50] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

Visualizations

Signaling Pathway of Taxanes

The following diagram illustrates the generally accepted signaling pathway for taxanes like docetaxel, which is hypothesized to be similar for this compound.

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the logical workflow for the in vitro assay development of this compound.

Caption: In vitro assay development workflow.

Conclusion

The protocols and guidelines presented here provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, impact on apoptosis, and effects on the cell cycle, researchers can gain valuable insights into its potential as a novel anticancer agent. Further investigations could include assays for cell migration and invasion, as well as studies on the expression of key proteins involved in apoptosis and cell cycle regulation.[7]

References

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity Based on the High Docetaxel Loaded Poly(2-Oxazoline)s Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 6,7-Epoxy Docetaxel on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docetaxel is a potent, semi-synthetic taxane that is a cornerstone of chemotherapy regimens for various cancers, including breast, prostate, and non-small cell lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of mitotic cell division, leading to cell cycle arrest and apoptosis.[1][2][3] 6,7-Epoxy docetaxel is a novel analog of docetaxel. This document provides a detailed protocol for the in vitro evaluation of this compound's cytotoxic and anti-proliferative effects on cancer cell lines.

The protocols outlined below are designed to serve as a comprehensive guide for researchers. They cover essential procedures from cell line selection and maintenance to conducting cytotoxicity and colony formation assays, and finally, data analysis and presentation. Given the novelty of this compound, the proposed concentration ranges are based on the known activity of docetaxel and should be optimized for each specific cell line and experimental setup.

Mechanism of Action and Signaling Pathways

Docetaxel functions as a microtubule-stabilizing agent, binding to the β-tubulin subunit and promoting the assembly of microtubules while inhibiting their depolymerization.[2][4] This action disrupts the dynamic instability of microtubules, which is crucial for forming the mitotic spindle during cell division. The resulting mitotic arrest can trigger apoptotic cell death.[1][2] Key signaling pathways implicated in docetaxel's effects include the p53-dependent apoptosis pathway, the Ras-Erk pathway, and the Akt/mTOR pathway.[5][6] It is hypothesized that this compound shares this primary mechanism of action, although the epoxy functional group may alter its potency, cell permeability, or interaction with target molecules.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Cell Line Selection and Culture

A panel of cancer cell lines should be selected to evaluate the breadth of activity of this compound. Recommended cell lines include:

-

MCF-7: Human breast adenocarcinoma, expresses wild-type p53.

-

MDA-MB-231: Human breast adenocarcinoma, triple-negative, contains mutated p53.

-

PC-3: Human prostate adenocarcinoma, androgen-independent.

-

LNCaP: Human prostate carcinoma, androgen-sensitive.

-

A549: Human lung carcinoma.

-

HT-29: Human colon adenocarcinoma, contains mutated p53.[5]

Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Materials:

-

Selected cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). A suggested concentration range for initial screening is 0.1 nM to 1 µM.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[9]

Materials:

-

6-well plates

-

Complete culture medium

-

This compound

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value determined from the MTT assay) for 24 hours.

-

Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

-

Staining: When colonies are visible, wash the wells with PBS, fix the cells with 4% paraformaldehyde for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The results can be expressed as a plating efficiency and a surviving fraction compared to the control.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (nM) after 48h | IC50 (nM) after 72h |

| MCF-7 | Experimental Value | Experimental Value |

| MDA-MB-231 | Experimental Value | Experimental Value |

| PC-3 | Experimental Value | Experimental Value |

| LNCaP | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value |

| HT-29 | Experimental Value | Experimental Value |

Data presented as Mean ± Standard Deviation from at least three independent experiments.

Table 2: Effect of this compound on Colony Formation

| Cell Line | Treatment Concentration (nM) | Surviving Fraction (%) |

| MCF-7 | Vehicle Control | 100 ± SD |

| 0.1 x IC50 | Experimental Value ± SD | |

| 1 x IC50 | Experimental Value ± SD | |

| 10 x IC50 | Experimental Value ± SD | |

| MDA-MB-231 | Vehicle Control | 100 ± SD |

| 0.1 x IC50 | Experimental Value ± SD | |

| 1 x IC50 | Experimental Value ± SD | |

| 10 x IC50 | Experimental Value ± SD |

Data presented as Mean ± Standard Deviation (SD).

Conclusion and Future Directions

These protocols provide a standardized framework for the initial in vitro characterization of this compound. The data generated from these experiments will establish the cytotoxic potency and anti-proliferative efficacy of this novel compound across a panel of cancer cell lines. Further investigations could explore the specific effects on cell cycle progression (e.g., via flow cytometry), induction of apoptosis (e.g., via Annexin V staining or caspase activity assays), and the detailed molecular mechanisms underlying its activity. Comparing the efficacy of this compound to its parent compound, docetaxel, will be crucial in determining its potential as a next-generation taxane therapeutic.

References

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. docetaxel-an-update-on-its-molecular-mechanisms-therapeutic-trajectory-and-nanotechnology-in-the-treatment-of-breast-lung-and-prostate-cancer - Ask this paper | Bohrium [bohrium.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]

- 6. Frontiers | Endothelial Cells Promote Docetaxel Resistance of Prostate Cancer Cells by Inducing ERG Expression and Activating Akt/mTOR Signaling Pathway [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]

Application Notes and Protocols: 6,7-Epoxy Docetaxel in Microtubule Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a potent, semi-synthetic taxane that functions as a microtubule-stabilizing agent, leading to cell-cycle arrest and apoptosis in rapidly dividing cells.[1] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization.[1] This disruption of microtubule dynamics is a key strategy in cancer chemotherapy.[2] The evaluation of docetaxel analogs, such as the hypothetical compound 6,7-Epoxy docetaxel, is crucial for the discovery of new therapeutic agents with potentially improved efficacy, solubility, or reduced side effects.

This document provides detailed protocols and application notes for assessing the in vitro activity of this compound on microtubule polymerization. The methodologies described are based on established assays for microtubule-targeting agents.

Note: As of the latest literature review, specific experimental data on this compound is not publicly available. Therefore, the quantitative data presented in this document is illustrative and serves as a template for expected results based on the activity of docetaxel. Researchers should generate their own experimental data for this compound.

Mechanism of Action: Microtubule Stabilization

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization (growth) and depolymerization (shrinkage) is essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

Taxanes, including docetaxel, bind to a site on β-tubulin within the microtubule polymer.[1] This binding stabilizes the microtubule structure, shifting the equilibrium towards polymerization and suppressing microtubule dynamics. The resulting non-functional, hyper-stable microtubules lead to a blockage of mitosis and ultimately trigger programmed cell death (apoptosis). The signaling pathway and mechanism of action are depicted below.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in comparison to standard docetaxel. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Microtubule Polymerization

| Compound | EC50 of Polymerization (µM) | Maximum Polymerization (OD at 340 nm) |

| Docetaxel | 0.36 | 0.45 ± 0.03 |

| This compound | (To be determined) | (To be determined) |

| Paclitaxel (Control) | 1.1 | 0.42 ± 0.02 |

| Vehicle (DMSO) | No activity | 0.15 ± 0.01 |

EC50 values are illustrative and based on published data for docetaxel's effect on yeast tubulin.[3]

Table 2: Tubulin Binding Affinity

| Compound | Binding Constant (K_D) (µM) |

| Docetaxel | 6.8 ± 0.2 |

| This compound | (To be determined) |

| Paclitaxel (Control) | (Varies by study) |

K_D value for docetaxel is based on binding to unfractionated microtubules.[4]

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidity-based)

This protocol describes a cell-free assay to measure the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>97% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Docetaxel and Paclitaxel (positive controls)

-

Vincristine or Nocodazole (negative controls)

-

DMSO (vehicle control)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Experimental Workflow:

Caption: Workflow for Microtubule Polymerization Assay.

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a stock solution of GTP (100 mM) in General Tubulin Buffer.

-

Prepare serial dilutions of this compound, docetaxel, paclitaxel, and a negative control in General Tubulin Buffer. The final concentration in the assay should typically range from 0.1 µM to 10 µM. Prepare a vehicle control with the same percentage of DMSO.

-

-

Assay Procedure:

-

Pre-warm the microplate reader to 37°C.

-

In a 96-well plate, add 10 µL of the various compound dilutions (or vehicle control) to the appropriate wells.

-

To initiate the polymerization reaction, add 1 µL of 100 mM GTP and 100 µL of the cold tubulin solution to each well. Mix gently by pipetting.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes at a constant temperature of 37°C.

-

-

Data Analysis:

-

Subtract the baseline absorbance (time = 0) from all subsequent readings for each well.

-

Plot the change in absorbance (OD 340 nm) versus time for each concentration of this compound and the controls.

-

The rate of polymerization can be determined from the initial slope of the curve. The maximal level of polymerization is the plateau of the curve.

-

To determine the EC50 value, plot the maximal polymerization level against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocols and application notes offer a framework for the initial in vitro characterization of this compound's effect on microtubule polymerization. By comparing its activity to that of docetaxel and other controls, researchers can determine its potential as a microtubule-stabilizing agent. It is imperative to perform these experiments to generate specific data for this compound to accurately assess its biological activity.

References

- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

developing analytical methods for 6,7-Epoxy docetaxel quantification

Application Note

Abstract

Introduction

Docetaxel is a potent anti-mitotic chemotherapeutic agent used in the treatment of various cancers. As with any pharmaceutical compound, the presence of impurities can impact its safety and efficacy. 6,7-Epoxy docetaxel is a potential oxidative degradation product or a process-related impurity. Its quantification is crucial for maintaining the quality of the drug product and for understanding its stability profile. This document details a proposed analytical method and validation protocol based on established principles of analytical chemistry and existing methods for related compounds.

Experimental Workflow

The development and validation of an analytical method for this compound quantification follows a logical progression from initial method development and optimization to full validation according to regulatory guidelines.

Caption: A logical workflow for the development and validation of an analytical method for this compound.

Proposed Analytical Method Protocol

This protocol is a starting point and will require optimization based on the specific instrumentation and reference standards available.

1. Materials and Reagents

-

This compound reference standard (if available, otherwise requires synthesis and characterization)

-

Docetaxel reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions (Starting Point)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) will likely be required to separate this compound from docetaxel and other impurities. A suggested starting gradient is 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. Mass Spectrometric Conditions (To be Optimized)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for both this compound and docetaxel need to be determined by infusing the standard solutions into the mass spectrometer.

-

Hypothetical MRM for Docetaxel: m/z 808.4 -> 527.3

-

Hypothetical MRM for this compound: The precursor ion would be expected at m/z 824.4 (M+H)+, assuming the addition of an oxygen atom to docetaxel. Product ions would need to be determined experimentally.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity.

5. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of docetaxel and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control (QC) samples at various concentration levels.

-

Sample Preparation: Dissolve the docetaxel drug substance or drug product in the mobile phase or a suitable diluent to a known concentration.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Method Validation Parameters and Acceptance Criteria

| Parameter | Objective | Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from docetaxel, other known impurities, or placebo components at the retention time of this compound. |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.99 for a minimum of five concentration levels. |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the expected concentration range of the impurity. |

| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for the lowest concentration and 90-110% for other concentrations. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |

Docetaxel Degradation Pathway Leading to this compound (Hypothetical)

The formation of an epoxide on the docetaxel molecule would likely occur through an oxidation reaction. This could happen during synthesis, formulation, or storage if the drug substance is exposed to oxidizing agents or conditions.

Caption: A simplified diagram illustrating the hypothetical oxidative formation of this compound from docetaxel.

Conclusion

The development of a robust and validated analytical method for the quantification of this compound is a critical step in ensuring the quality and safety of docetaxel-containing pharmaceuticals. The proposed HPLC-MS/MS method, once optimized and validated according to the outlined protocols, will provide a powerful tool for researchers and drug development professionals. This will enable the accurate monitoring of this potential impurity, contributing to a better understanding of the stability of docetaxel and the overall quality of the final drug product. Further research is needed to confirm the presence and toxicological significance of this compound in docetaxel formulations.

Application Notes and Protocols for Evaluating 6,7-Epoxy Docetaxel Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the efficacy of 6,7-Epoxy docetaxel. This document includes an overview of the compound, detailed experimental protocols for key assays, and data presentation guidelines.

Introduction to this compound

This compound is recognized as an impurity and a degradation product of docetaxel, a potent chemotherapeutic agent. Docetaxel belongs to the taxane family of drugs and is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death)[1][2].

Given that this compound is a related substance, it is crucial to assess its cytotoxic and apoptotic potential to understand its contribution to the overall efficacy and safety profile of docetaxel formulations. Studies on similar docetaxel epimers and degradation products have suggested that these related compounds may exhibit reduced antitumor activity compared to the parent drug[3][4][5]. Therefore, the following cell-based assays are essential for characterizing the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

The initial evaluation of an anticancer compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and the cytotoxic effect of the compound.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and differentiating between early and late apoptosis.

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. By using flow cytometry, cells can be categorized into four populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase.

Principle of the Caspase-3 Colorimetric Assay

This assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). In the presence of active caspase-3, the substrate is cleaved, releasing pNA, which can be quantified by measuring its absorbance at 405 nm. An increase in absorbance indicates elevated caspase-3 activity and apoptosis induction.

Cell Cycle Analysis

Docetaxel is known to cause cell cycle arrest at the G2/M phase[6][7]. Analyzing the cell cycle distribution of cells treated with this compound can reveal if it shares this mechanism.

Principle of Cell Cycle Analysis by Flow Cytometry

This technique involves staining the DNA of a cell population with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. By analyzing the distribution of fluorescence intensity using a flow cytometer, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

-

G0/G1 phase: Cells have a normal (2n) DNA content.

-

S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.

-

G2/M phase: Cells have a duplicated (4n) DNA content.

An accumulation of cells in the G2/M phase following treatment with this compound would suggest a mechanism of action similar to that of docetaxel.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank) * 100

The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protocol 3: Caspase-3 Colorimetric Assay

Materials:

-

Cancer cell line of interest

-

This compound

-

Caspase-3 Colorimetric Assay Kit

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

DEVD-pNA substrate

-

Microplate reader

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of each lysate.

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer to each sample.

-

Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

Protocol 4: Cell Cycle Analysis

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.